[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester [1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13458675
InChI: InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)15-8-10-5-4-6-16(9-10)11(17)7-14/h10H,4-9,14H2,1-3H3,(H,15,18)
SMILES: CC(C)(C)OC(=O)NCC1CCCN(C1)C(=O)CN
Molecular Formula: C13H25N3O3
Molecular Weight: 271.36 g/mol

[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13458675

Molecular Formula: C13H25N3O3

Molecular Weight: 271.36 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester -

Specification

Molecular Formula C13H25N3O3
Molecular Weight 271.36 g/mol
IUPAC Name tert-butyl N-[[1-(2-aminoacetyl)piperidin-3-yl]methyl]carbamate
Standard InChI InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)15-8-10-5-4-6-16(9-10)11(17)7-14/h10H,4-9,14H2,1-3H3,(H,15,18)
Standard InChI Key GERGCRPXTLISRV-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC1CCCN(C1)C(=O)CN
Canonical SMILES CC(C)(C)OC(=O)NCC1CCCN(C1)C(=O)CN

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, tert-butyl N-[[1-(2-aminoacetyl)piperidin-3-yl]methyl]carbamate, reflects its structural complexity (Fig. 1) . Key features include:

  • Piperidine ring: A six-membered nitrogen-containing heterocycle.

  • 2-Amino-acetyl group: An acetyl unit bonded to an amine, enhancing nucleophilic reactivity.

  • tert-Butyl carbamate (Boc): A protective group for amines, ensuring stability during synthetic processes.

Molecular Data

PropertyValueSource
Molecular FormulaC₁₃H₂₅N₃O₃
Molecular Weight271.19 g/mol
Density1.10 ± 0.1 g/cm³
Boiling Point418.3 ± 45.0 °C (Predicted)
pKa8.58 ± 0.29

Synthetic Routes and Optimization

Stepwise Synthesis

The compound is synthesized via multi-step protection-deprotection strategies :

  • Boc Protection: Reaction of piperidine derivatives with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃/DCM) to introduce the tert-butyl carbamate group.

  • Acetylation: Introduction of the 2-amino-acetyl group via nucleophilic substitution or amidation. For example, coupling with 2-chloroacetamide in the presence of K₂CO₃ .

  • Purification: Flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (dichloromethane/pentane) yields >95% purity .

Industrial-Scale Production

Continuous flow reactors optimize yield and reproducibility. Automated systems maintain precise control over temperature and solvent ratios, critical for large-scale synthesis.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • tert-Butyl protons: δ ~1.4 ppm (singlet, 9H).

    • Piperidine ring protons: δ ~2.5–3.5 ppm (multiplet) .

    • Acetyl methylene: δ ~4.1 ppm (triplet).

  • ¹³C NMR:

    • Boc carbonyl: δ ~155 ppm.

    • Acetyl carbonyl: δ ~170 ppm .

Mass Spectrometry (MS)

  • ESI-MS: [M+H]⁺ peak at m/z 272.2 (calculated: 271.19) .

Infrared (IR) Spectroscopy

  • N-H stretch: ~3300 cm⁻¹ (amine) .

  • C=O stretch: ~1700 cm⁻¹ (carbamate and acetyl).

Physicochemical Properties and Stability

Solubility and Lipophilicity

  • Solubility: Miscible in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in dichloromethane .

  • LogP: ~1.03 (predicted), indicating moderate hydrophobicity .

Stability Profile

  • Thermal Stability: Decomposes above 200°C .

  • Hydrolytic Sensitivity: Boc group labile under acidic conditions (e.g., TFA).

  • Storage: -20°C under argon; stable for ≥6 months .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound’s reactive amine and carbamate groups make it valuable for:

  • Peptide coupling: As a protected amine precursor in solid-phase synthesis .

  • Heterocyclic derivatives: Scaffold for kinase inhibitors or GPCR modulators .

Case Study: NLRP3 Inflammasome Inhibitors

Analogous structures (e.g., tert-butyl esters) demonstrate efficacy in inhibiting NLRP3, a target in inflammatory diseases . Modifications to the acetyl group enhance bioavailability and target affinity .

Comparative Analysis with Analogues

CompoundMolecular WeightLogPApplication
[1-(2-Amino-ethyl)-piperidin-4-yl]-Boc243.35 g/mol1.03Peptide synthesis
[1-(2-Chloro-acetyl)-piperidin-3-yl]-Boc290.79 g/mol1.19Kinase inhibitor precursor
Target Compound271.19 g/mol1.03Versatile intermediate

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